Benzil
Overview
Description
Benzil, systematically known as 1,2-diphenylethane-1,2-dione, is an organic compound with the formula C14H10O2. It is a yellow crystalline solid and one of the most common diketones. This compound is primarily used as a photoinitiator in polymer chemistry .
Mechanism of Action
Target of Action
Benzil, a diketone, is a standard building block in organic synthesis . It is also known to be a potent inhibitor of human carboxylesterases , enzymes involved in the hydrolysis of carboxylesters and many clinically used drugs .
Mode of Action
It is known to interact with its targets, such as carboxylesterases, and inhibit their function . This interaction and resulting inhibition can lead to changes in the metabolic processes involving carboxylesters and certain drugs.
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, in tea (Camellia sinensis), this compound is generated from L-phenylalanine via phenylacetaldoxime . The enzymes CsCYP79D73 and CsCYP71AT96s play crucial roles in this conversion . This pathway is particularly active under stress conditions in the tea plant .
Result of Action
The result of this compound’s action largely depends on its environment and the specific targets it interacts with. For example, in the context of its inhibitory action on carboxylesterases, this compound can affect the metabolism of carboxylesters and certain drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in tea plants, the formation of this compound is enhanced under continuous wounding stress, which is attributed to an increase in jasmonic acid activating the expression of the enzyme CsCYP79D73 . In the context of green chemistry, the synthesis of this compound has been achieved using nano-MgO as a catalyst in the presence of acetonitrile as a solvent in an air atmosphere .
Biochemical Analysis
Biochemical Properties
Benzil condenses with amines to give diketimine ligands . A classic organic reaction of this compound is the benzilic acid rearrangement, in which base catalyses the conversion of this compound to benzilic acid . This reactivity is exploited in the preparation of the drug phenytoin .
Cellular Effects
It absorbs ultraviolet radiation at a wavelength of 260 nm, leading to decomposition with the formation of free-radical species and the formation of cross-links within the material .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a cyclic intermediate, followed by the migration of the carbonyl group and the elimination of a leaving group . A classic organic reaction of this compound is the benzilic acid rearrangement, in which base catalyses the conversion of this compound to benzilic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used as an efficient catalyst for an improved synthesis of selective oxidation of benzoins to benzils in the presence of acetonitrile as solvent in air atmosphere .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
This pathway involves the conversion of this compound to benzilic acid, a process that is catalyzed by a base .
Subcellular Localization
Understanding the subcellular localization of molecules is a key feature of eukaryotes and is essential for regulating spatial translation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzil can be synthesized through the oxidation of benzoin. One common method involves the use of nitric acid as the oxidizing agent. The reaction proceeds as follows: [ \text{C6H5CHOHCOC6H5} + \text{HNO3} \rightarrow \text{C6H5COCOC6H5} + \text{H2O} + \text{NO2} ]
Another method involves the oxidation of stilbenes in an iodine-water system under air, which provides a highly chemoselective route to this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of benzoin using various oxidizing agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form benzilic acid through the benzilic acid rearrangement.
Reduction: this compound can be reduced to benzoin using reducing agents like sodium borohydride.
Condensation: this compound condenses with amines to form diketimine ligands.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, iodine-water system.
Reducing Agents: Sodium borohydride.
Bases: Potassium hydroxide for benzilic acid rearrangement.
Major Products:
Benzilic Acid: Formed from the benzilic acid rearrangement.
Diketimine Ligands: Formed from condensation with amines.
Scientific Research Applications
Comparison with Similar Compounds
Benzoin: The precursor to benzil, used in its synthesis.
Benzophenone: Another diketone with similar structural features but different applications.
Glyoxal: A simpler diketone with different reactivity and applications.
Uniqueness of this compound: this compound’s unique combination of diketone structure and photoinitiating properties sets it apart from other similar compounds. Its ability to generate free radicals upon UV exposure makes it particularly valuable in polymer chemistry and materials science .
Properties
IUPAC Name |
1,2-diphenylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBFLDFSFBTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044380 | |
Record name | 1,2-Diphenylethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044380 | |
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Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |
Record name | Benzil | |
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CAS No. |
134-81-6 | |
Record name | Benzil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134816 | |
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Record name | BENZIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | BENZIL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4041 | |
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Record name | 1,2-Ethanedione, 1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Diphenylethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044380 | |
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Record name | Benzil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.689 | |
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Record name | BENZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85X61172J | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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